molecular formula C13H15NO3 B1429316 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde CAS No. 1383626-33-2

5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde

Cat. No. B1429316
M. Wt: 233.26 g/mol
InChI Key: RANKINGQXIOYAN-UHFFFAOYSA-N
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Description

5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole derivatives. It is also known as ME-MOC or 5-MeO-ME-ALD. This compound has gained significant attention in the scientific community due to its potential applications in research.

Scientific Research Applications

Structural and Chemical Properties

  • Molecules like 5-bromo-1H-indole-3-carbaldehyde 3-methoxybenzoylhydrazone, structurally similar to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, exhibit interesting hydrogen bonding properties that could be relevant in the study of molecular interactions and crystallography (Ali, Halim, & Ng, 2005).

Synthetic Applications and Chemical Reactions

  • Compounds like 1-methoxy-6-nitroindole-3-carbaldehyde, similar in structure, are versatile electrophiles and can be used for the synthesis of trisubstituted indole derivatives, demonstrating the potential utility in organic synthesis (Yamada et al., 2009).
  • The ability of 1-methoxyindole-3-carbaldehyde to react regioselectively with various nucleophiles indicates its utility in the preparation of substituted indole derivatives, suggesting its use in the synthesis of complex organic molecules (Yamada et al., 2012).

Biological and Pharmacological Potential

  • Indole derivatives, including those structurally related to 5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde, have been studied for their antimitotic activities in cancer cells, indicating potential applications in cancer research and therapy (Kaufmann et al., 2007).
  • The design of compounds like KAD22, derived from related indole carbaldehydes, as potential dopamine D2 receptor agonists with antioxidant activity for Parkinson’s disease treatment, illustrates the potential pharmacological applications of such compounds (Kaczor et al., 2021).

Natural Occurrence and Isolation

  • Isolation of new indole alkaloids from natural sources like Cleome droserifolia, which include derivatives of indole carbaldehydes, highlights the presence and significance of these compounds in nature (Hussain et al., 2015).

properties

IUPAC Name

5-methoxy-1-(2-methoxyethyl)indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-16-6-5-14-8-10(9-15)12-7-11(17-2)3-4-13(12)14/h3-4,7-9H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANKINGQXIOYAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C2=C1C=CC(=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methoxy-1-(2-methoxyethyl)-1H-indole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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